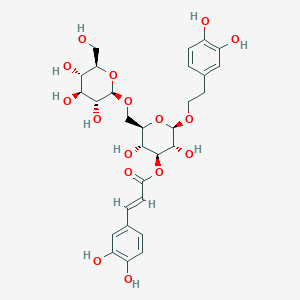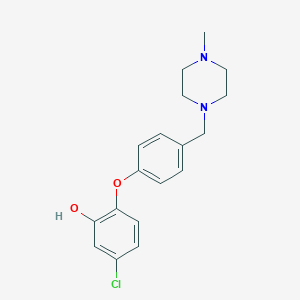![molecular formula C24H25ClN4O3 B12373856 8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)
8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] is a complex heterocyclic compound. This compound is characterized by its unique spiro structure, which includes a dioxolane ring fused to a triazolo-benzazepine system. The presence of a chloro substituent and a pyridin-2-yloxy group further enhances its chemical diversity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] typically involves multiple steps:
Formation of the Triazolo-Benzazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-benzazepine core.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced via a spirocyclization reaction, which involves the reaction of the triazolo-benzazepine core with a suitable dioxolane precursor.
Substitution Reactions: The chloro and pyridin-2-yloxy groups are introduced through substitution reactions, often involving halogenation and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-yloxy group.
Reduction: Reduction reactions can occur at the chloro substituent, potentially leading to the formation of a dechlorinated product.
Substitution: The compound can undergo various substitution reactions, particularly at the chloro and pyridin-2-yloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyridin-2-yloxy group.
Reduction: Dechlorinated derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chloro or pyridin-2-yloxy groups.
Applications De Recherche Scientifique
8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Imidazole Derivatives: Known for their wide range of biological activities, imidazole derivatives have structural similarities with the triazolo-benzazepine core.
Uniqueness
8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] is unique due to its spiro structure and the combination of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C24H25ClN4O3 |
|---|---|
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
8'-chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine] |
InChI |
InChI=1S/C24H25ClN4O3/c25-18-6-9-20-17(13-18)14-24(30-11-12-31-24)15-21-27-28-23(29(20)21)16-4-7-19(8-5-16)32-22-3-1-2-10-26-22/h1-3,6,9-10,13,16,19H,4-5,7-8,11-12,14-15H2 |
Clé InChI |
LFXCGLFTXRJJLT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=NN=C3N2C4=C(CC5(C3)OCCO5)C=C(C=C4)Cl)OC6=CC=CC=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


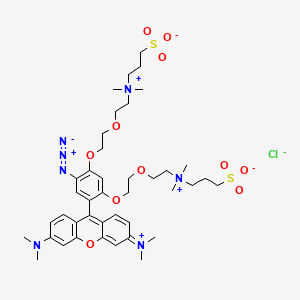
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)
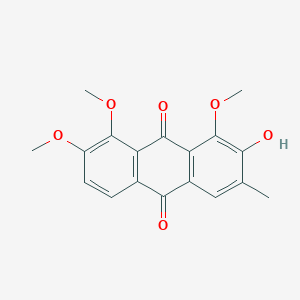
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)

![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)

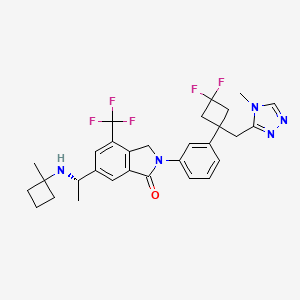
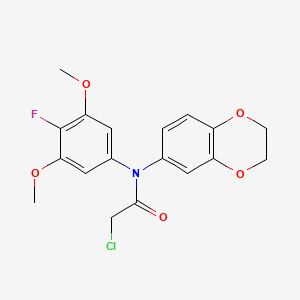

![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)
